![molecular formula C25H25NO4 B14164227 N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide CAS No. 858749-34-5](/img/structure/B14164227.png)
N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
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Overview
Description
N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a unique structure combining a furochromen ring system with a dimethylphenyl group and a propanamide moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the furochromen core, followed by the introduction of the dimethylphenyl group and the propanamide side chain. Common synthetic methods include:
Furochromen Synthesis: This step may involve cyclization reactions using appropriate starting materials such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of Dimethylphenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of Propanamide: The final step involves the reaction of the intermediate compound with propanoyl chloride or a similar reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide: can be compared with other amides and furochromen derivatives.
Similar Compounds: this compound, this compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
858749-34-5 |
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Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C25H25NO4/c1-13-6-8-21(14(2)10-13)26-24(27)9-7-18-16(4)20-11-19-15(3)17(5)29-22(19)12-23(20)30-25(18)28/h6,8,10-12H,7,9H2,1-5H3,(H,26,27) |
InChI Key |
HXNFPXPBRFUJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=C(C3=C(C=C4C(=C3)C(=C(O4)C)C)OC2=O)C)C |
Origin of Product |
United States |
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